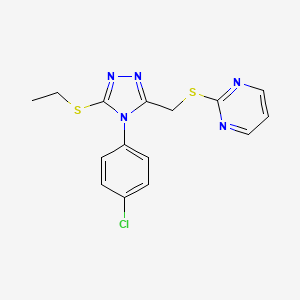

2-(((4-(4-chlorophenyl)-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine

Description

Properties

IUPAC Name |

2-[[4-(4-chlorophenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN5S2/c1-2-22-15-20-19-13(10-23-14-17-8-3-9-18-14)21(15)12-6-4-11(16)5-7-12/h3-9H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNGPTKCAPWHULW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(N1C2=CC=C(C=C2)Cl)CSC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-(4-chlorophenyl)-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine typically involves multiple steps:

Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent alkylation.

Introduction of the Chlorophenyl Group: This step involves the substitution reaction where a chlorophenyl group is introduced to the triazole ring.

Formation of the Pyrimidine Ring: The final step involves the formation of the pyrimidine ring through a condensation reaction with appropriate reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms.

Reduction: Reduction reactions can occur at the triazole ring or the pyrimidine ring.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the chlorophenyl ring.

Scientific Research Applications

Chemical Properties and Structure

The compound features a triazole ring fused with a pyrimidine structure, which is essential for its biological activity. The presence of the 4-chlorophenyl and ethylthio substituents enhances its pharmacological properties, making it a target for various studies aimed at evaluating its efficacy against different diseases.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant anticancer properties. For instance, research indicates that compounds containing the triazole moiety can inhibit tumor growth in various cancer cell lines, including HepG2 (liver cancer) and HCT116 (colon cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

- Case Study : A study published in Molecules highlighted that triazole derivatives showed promising anticancer activity with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

Antifungal Activity

The antifungal properties of triazole compounds are well-documented. They function by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This action disrupts cellular integrity and leads to cell death.

- Case Study : In vitro studies revealed that certain triazole derivatives exhibited potent antifungal activity against strains like Candida albicans and Aspergillus niger . The compound's efficacy was attributed to its ability to penetrate fungal cells effectively.

Anti-inflammatory Properties

Triazole-containing compounds have also been recognized for their anti-inflammatory effects. They can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.

- Research Findings : A study evaluated the COX inhibition potential of various triazole derivatives, showing that some compounds exhibited significant anti-inflammatory activity comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Synthesis and Molecular Docking Studies

The synthesis of 2-(((4-(4-chlorophenyl)-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine involves several steps including cyclization reactions and functional group modifications. Advanced techniques such as molecular docking are employed to predict how these compounds interact with biological targets.

Table 2: Synthesis Overview

| Step | Description |

|---|---|

| Starting Materials | 4-chlorobenzaldehyde, ethyl thioacetate |

| Reaction Conditions | Reflux in organic solvents |

| Yield | Typically ranges from 60% to 85% |

Molecular docking studies have shown that this compound can effectively bind to specific enzymes and receptors involved in cancer progression and fungal infections, providing insights into its mechanism of action .

Mechanism of Action

The mechanism of action of 2-(((4-(4-chlorophenyl)-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The triazole and pyrimidine rings could facilitate binding to specific molecular targets, while the chlorophenyl group may enhance its affinity or specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights structural differences and their implications:

Key Trends and Implications

Substituent Effects on Bioactivity :

- Chlorophenyl groups (e.g., in target compound and 476484-06-7) are associated with enhanced cytotoxicity and kinase inhibition due to lipophilicity and halogen bonding .

- Ethylthio vs. Bulkier Thioethers : Ethylthio (target) offers moderate steric hindrance compared to cyclohexylmethylthio (compound 7), which may improve solubility and metabolic stability .

- Pyrimidine vs. Pyridine : Pyrimidine’s dual nitrogen atoms (vs. pyridine’s single) enable stronger hydrogen bonding, critical for target engagement in antiviral or anticancer applications .

Synthetic Efficiency :

- Microwave-assisted synthesis (–6) achieves >85% yields for triazoles with morpholine or pyridyl groups, suggesting scalable routes for the target compound .

- Thioether formation (e.g., ’s 6l) via NaOH-mediated nucleophilic substitution is a reliable step for introducing ethylthio groups .

Biological Performance :

Biological Activity

The compound 2-(((4-(4-chlorophenyl)-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a pyrimidine ring linked to a triazole moiety, which is known for its diverse biological properties. The presence of the chlorophenyl and ethylthio groups enhances its pharmacological profile.

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, including:

- MCF-7 (breast cancer)

- HepG2 (liver cancer)

In vitro assays indicated that this compound shows promising cytotoxic effects with IC50 values comparable to established chemotherapeutic agents. For instance, one study reported an IC50 value of 6.2 μM against HCT-116 colon carcinoma cells .

The anticancer activity is believed to stem from multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and HDAC .

- Induction of Apoptosis : It has been suggested that triazole derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death .

- Molecular Docking Studies : Computational studies have shown that the compound can effectively bind to target proteins involved in cancer progression .

Antimicrobial Activity

In addition to its anticancer properties, the compound has also been tested for antimicrobial activity. The results indicated:

- Broad-spectrum efficacy against bacteria and fungi.

- Significant inhibitory effects on strains such as Staphylococcus aureus and Escherichia coli.

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents .

Case Studies and Research Findings

Q & A

Basic: What synthetic strategies are effective for preparing this compound, and how can competing side reactions be controlled?

Answer:

The synthesis involves cyclization of thiosemicarbazide precursors followed by alkylation. Key steps include:

- Cyclization : Refluxing 4-(4-chlorophenyl)thiosemicarbazide with ethyl alcohol and phenylisothiocyanate at 80°C for 6 hours to form the triazole core .

- Alkylation : Introducing the ethylthio group via nucleophilic substitution using ethyl iodide in acetonitrile with triethylamine as a base .

To minimize side reactions (e.g., over-alkylation or oxidation), use stoichiometric control (1:1 molar ratio of alkylating agent) and monitor progress via TLC. Purify intermediates via recrystallization (ethanol/water) .

Advanced: How does solvent polarity influence the thione-thiol tautomeric equilibrium in this compound?

Answer:

The thione-thiol tautomerism is solvent-dependent. Polar aprotic solvents (e.g., DMSO) stabilize the thione form through hydrogen bonding, as evidenced by NMR chemical shifts (δ ~13.5 ppm for thiol protons in CDCl3 vs. absence in DMSO-d6). Computational studies (DFT/B3LYP) predict a ΔG of ~2.3 kcal/mol favoring the thione form in DMSO, aligning with experimental observations .

Basic: Which analytical techniques are critical for structural confirmation?

Answer:

- NMR : 1H NMR identifies aromatic protons (δ 7.2–8.1 ppm for chlorophenyl) and ethylthio groups (δ 1.3–1.5 ppm for CH3, δ 3.1–3.3 ppm for SCH2). 13C NMR confirms C=S (δ ~170 ppm) .

- IR : Strong ν(C=S) absorption at 1180–1220 cm⁻¹ .

- X-ray Crystallography : Resolves bond lengths (e.g., C-S bond: 1.72–1.75 Å) and confirms regiochemistry, as demonstrated in related triazole-thiol derivatives .

Advanced: How can DFT calculations guide the prediction of electronic properties and reactive sites?

Answer:

DFT at the B3LYP/6-311G(d,p) level calculates:

- Frontier Molecular Orbitals (FMOs) : HOMO localizes on the triazole ring (-5.2 eV), indicating nucleophilic reactivity. LUMO (-1.8 eV) on pyrimidine suggests electrophilic attack sites .

- Electrostatic Potential Maps : Highlight electron-deficient regions (e.g., pyrimidine ring) for targeted functionalization .

Validate results against experimental UV-Vis spectra (λmax ~270 nm) .

Basic: What are common impurities in synthesis, and how are they resolved?

Answer:

- Unreacted Thiosemicarbazide : Detected via HPLC (retention time ~4.2 min vs. 6.5 min for product). Remove via silica gel chromatography (ethyl acetate:hexane, 3:7) .

- Oxidation Byproducts : Sulfoxide formation (δ 2.9–3.1 ppm in 1H NMR). Prevent by storing under argon and adding antioxidants (e.g., BHT) .

Advanced: How to design a robust bioactivity assay for evaluating antimicrobial potential?

Answer:

- MIC Determination : Use broth microdilution (CLSI guidelines) against S. aureus (Gram+) and E. coli (Gram–). Include ciprofloxacin as a control. Reported MICs for similar triazoles range 8–32 µg/mL .

- Cytotoxicity : Assess via MTT assay on HEK-293 cells (IC50 > 100 µg/mL indicates selectivity) .

Basic: What stability protocols are recommended for long-term storage?

Answer:

- Storage : –20°C under argon; avoid light exposure.

- Degradation Monitoring : HPLC (C18 column, acetonitrile/water) tracks sulfoxide peaks (retention time shift +0.8 min) .

Advanced: How to reconcile discrepancies between DFT-predicted and X-ray-observed bond lengths?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.